

Application Note: Comprehensive Analytical Characterization of 2-(2-Bromo-phenoxy)-ethylamine

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Compound of Interest

Compound Name: 2-(2-Bromo-phenoxy)-ethylamine

Cat. No.: B1602901

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Abstract

This document provides a comprehensive guide to the analytical methods required for the full characterization of **2-(2-Bromo-phenoxy)-ethylamine**. As a key intermediate in synthetic chemistry, analogous to precursors for active pharmaceutical ingredients (APIs) like Carvedilol and Tamsulosin[1][2], its structural integrity, purity, and stability are paramount. This guide moves beyond a simple listing of techniques, offering detailed protocols and the scientific rationale behind methodological choices. We will cover spectroscopic, chromatographic, and thermal analysis techniques, providing a self-validating framework for researchers to confirm identity, quantify purity, and assess the physicochemical properties of this compound.

Introduction and Physicochemical Overview

2-(2-Bromo-phenoxy)-ethylamine is an organic compound featuring a brominated aromatic ring, an ether linkage, and a primary amine. This combination of functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of the bromine atom provides a unique isotopic signature for mass spectrometry, while the aromatic and aliphatic protons offer clear signals in NMR spectroscopy.

The initial step in any analytical workflow is to understand the fundamental properties of the molecule. While extensive experimental data for this specific compound is not widely published,

its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of **2-(2-Bromo-phenoxy)-ethylamine**

Property	Value	Rationale / Source
IUPAC Name	2-(2-bromophenoxy)ethan-1-amine	Standard nomenclature
Molecular Formula	C ₈ H ₁₀ BrNO	Calculated from structure
Molecular Weight	216.08 g/mol	Calculated from atomic weights
Monoisotopic Mass	214.99456 Da	Calculated, critical for high-resolution MS
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	Based on analogs like 2-(2-methoxyphenoxy)ethylamine[3][4]
Predicted pKa	-8.6 (Amine)	Estimated based on aliphatic amines
Predicted LogP	-2.1	Estimated using cheminformatics tools

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **2-(2-Bromo-phenoxy)-ethylamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 will allow for the observation of the exchangeable amine ($-\text{NH}_2$) protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with 16-32 scans.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm or DMSO at 2.50 ppm).
 - Integrate all peaks to determine proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT sequence to differentiate CH , CH_2 , and CH_3 groups).
 - Acquire for 1024 or more scans to achieve adequate signal-to-noise.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm or DMSO-d_6 at 39.52 ppm).

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Assignment	¹ H Chemical Shift (δ, ppm)	Multiplicity	Integration	¹³ C Chemical Shift (δ, ppm)
Ar-H (4 protons)	6.8 - 7.6	Multiplets (m)	4H	112 - 155
-O-CH ₂ -	~4.1	Triplet (t)	2H	~68
-CH ₂ -NH ₂	~3.1	Triplet (t)	2H	~41
-NH ₂	1.5 - 2.5 (variable)	Broad Singlet (br s)	2H	N/A

Rationale: The aromatic region will show complex splitting due to the ortho, meta, and para relationships between the protons and the two different substituents (Br and O-R). The ether-linked methylene (-O-CH₂-) is deshielded by the adjacent oxygen, shifting it downfield. The amine-linked methylene (-CH₂-NH₂) is slightly less deshielded. The amine protons are exchangeable and often appear as a broad signal.[5]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering powerful confirmation of the elemental formula. The fragmentation pattern gives clues about the molecule's structure, and the presence of bromine provides a definitive isotopic signature.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
- **Ionization Mode:** Use positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion.
- **Mass Analysis:** Acquire data over a mass range of m/z 50-500. A high-resolution instrument (like TOF or Orbitrap) is recommended to confirm the exact mass.

Expected Results:

- Isotopic Pattern: The most critical diagnostic feature will be a pair of peaks for the molecular ion $[M+H]^+$ with approximately equal intensity, separated by 2 m/z units. This is due to the natural abundance of the bromine isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%).
- Expected Ions:
 - $[M+H]^+$ at m/z 215.9/217.9
 - A potential fragment from the loss of the amine group (NH_3) at m/z 199/201.
 - A key fragment from cleavage of the C-O ether bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is ideal for the rapid identification of key functional groups present in the molecule. It works by detecting the vibrational frequencies of bonds, which are unique to the type of bond and its environment.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Perform a background correction and identify characteristic absorption bands.

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3300 - 3400	N-H Stretch	Primary Amine (-NH ₂)	A doublet of medium intensity confirms the primary amine.[6]
3050 - 3100	C-H Stretch	Aromatic	Confirms the presence of the phenyl ring.
2850 - 2960	C-H Stretch	Aliphatic (-CH ₂ -)	Confirms the ethyl chain.
1580 - 1650	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Further confirmation of the amine group.
1450 - 1500	C=C Stretch	Aromatic Ring	Strong absorptions characteristic of the benzene ring.
1220 - 1260	C-O-C Stretch (Aryl-Alkyl Ether)	Ether	Strong, characteristic band for the aryl ether linkage.[7]
1000 - 1100	C-N Stretch	Aliphatic Amine	Confirms the carbon-nitrogen bond.
550 - 650	C-Br Stretch	Aryl Bromide	Confirms the presence of the bromine substituent.

Chromatographic Analysis for Purity Determination

Causality: While spectroscopy confirms identity, chromatography is essential for determining the purity of the compound. High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities arising from synthesis or degradation.

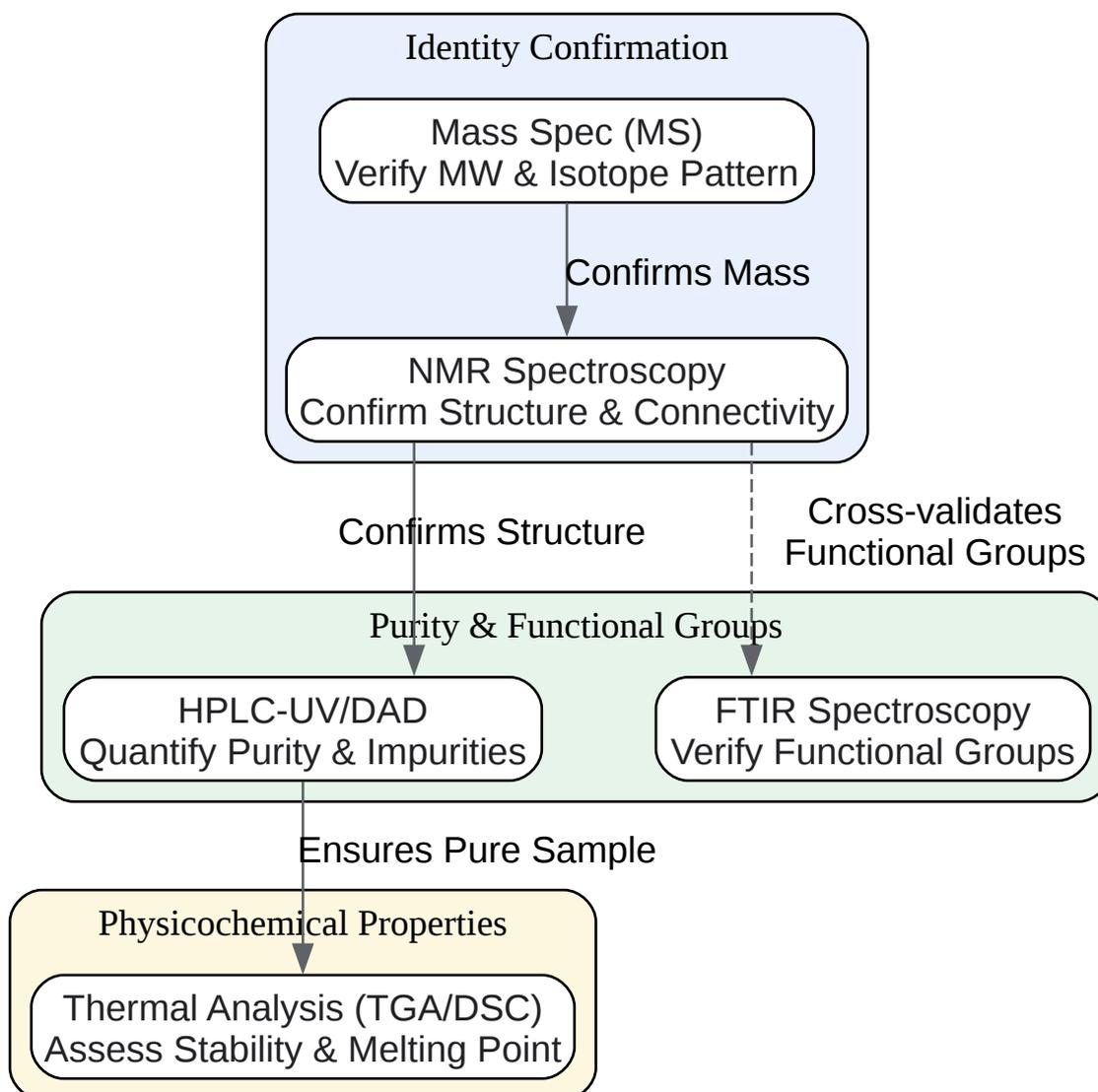
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient Elution:
 - Start with a high aqueous percentage (e.g., 90% A) to retain the compound.
 - Ramp to a higher organic percentage (e.g., 90% B) over 15-20 minutes to elute the compound and more nonpolar impurities.
 - Hold at high organic for a column wash, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: Monitor at 220 nm and 275 nm. The DAD allows for peak purity analysis by comparing spectra across a single peak.
- Sample Preparation: Prepare a stock solution of the compound in 50:50 Water:Acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.
- Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Self-Validation: The protocol is self-validating through the use of a DAD. If the peak for **2-(2-Bromo-phenoxy)-ethylamine** is pure, the UV-Vis spectrum will be identical at the upslope, apex, and downslope of the peak. This provides a high degree of confidence in the purity assessment.

Integrated Analytical Workflow

A logical, sequential workflow ensures that all aspects of the compound's characterization are covered efficiently. The identity of the material must be confirmed before quantitative purity and stability studies are undertaken.



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Caption: Integrated workflow for compound characterization.

Thermal Analysis

Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition profile, and melting point of a substance.[8] This is critical for defining storage and handling conditions.

Protocol: TGA/DSC Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
- Instrumentation: A simultaneous TGA/DSC instrument.
- Method:
 - Equilibrate at 25 °C.
 - Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.
 - Use an inert nitrogen atmosphere (flow rate ~50 mL/min).
- Data Analysis:
 - TGA Curve: Analyze the percent weight loss vs. temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
 - DSC Curve: Analyze the heat flow vs. temperature. A sharp endothermic peak indicates the melting point. Exothermic events may indicate decomposition or other phase transitions.

Safety and Handling

Based on analogous compounds, **2-(2-Bromo-phenoxy)-ethylamine** should be handled with care.

- Hazards: Likely to be corrosive and harmful if swallowed, causing skin burns and serious eye damage.[9][10] The toxicological properties have not been fully investigated.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

- Storage: Keep in a tightly sealed container in a cool, dry place under an inert atmosphere, as amines can be sensitive to air and CO₂.^[4]

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